molecular formula C31H20O10 B1681964 Sotetsuflavone CAS No. 2608-21-1

Sotetsuflavone

Cat. No. B1681964
CAS RN: 2608-21-1
M. Wt: 552.5 g/mol
InChI Key: OIFVLHZEBAXHPM-UHFFFAOYSA-N
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Description

Sotetsuflavone is a flavonoid that can be isolated from Cycas revolute . It has been found to inhibit migration and invasion of A549 cells by reversing EMT, and induces cell apoptosis and autophagy . It also inhibits HIF-1α, VEGF, angiostatin, MMP-9, and MMP-13 expression in A549 cells . Additionally, it is a potent inhibitor of DENV-NS5 RdRp (Dengue virus NS5 RNA-dependent RNA polymerase) with an IC50 of 0.16 uM .


Chemical Reactions Analysis

Sotetsuflavone has been found to induce autophagy in Non-Small Cell Lung Cancer through blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro . It also suppresses invasion and metastasis in non-small-cell lung cancer A549 cells by reversing EMT via the TNF-α/NF-κB and PI3K/AKT signaling pathway .


Physical And Chemical Properties Analysis

Sotetsuflavone has a molecular formula of C31H20O10 and a molecular weight of 552.5 g/mol . It is a natural product found in Taxus cuspidata, Selaginella denticulata, and other organisms .

Scientific Research Applications

Anti-Cancer Properties

Sotetsuflavone, isolated from Cycas revoluta Thunb., has been found to exhibit significant biological activity against tumors. Studies have shown its potent anti-proliferative effects on A549 lung cancer cells. It induces apoptosis in these cells through a ROS-mediated mitochondrial-dependent pathway (Wang et al., 2018). Furthermore, sotetsuflavone induces autophagy in non-small cell lung cancer (NSCLC) cells, acting through the PI3K/Akt/mTOR signaling pathway. It effectively inhibits cell proliferation, migration, and invasion in NSCLC (Wang et al., 2019). Another study highlighted its role in suppressing invasion and metastasis in NSCLC A549 cells by reversing epithelial-mesenchymal transition (EMT) via the TNF-α/NF-κB and PI3K/AKT signaling pathways (Wang et al., 2018).

Antioxidant and Anti-Inflammatory Properties

Isoflavones, including sotetsuflavone, are known for their antioxidant and anti-inflammatory properties. Studies on various isoflavones have shown their ability to enhance antioxidant action, attenuate exercise-induced oxidative stress, and inhibit body fat accumulation and plasma triglyceride increase. These antioxidative effects are achieved partly through the enhancement of antioxidant enzyme activities (Yoon & Park, 2014). Another study demonstrated the radioprotective effect of soy isoflavones against gamma irradiation-induced oxidative stress, highlighting their potent antioxidant activity and ability to act as radioprotectors (Dixit et al., 2012).

Neuroprotective Effects

Isoflavones have been studied for their neuroprotective effects as well. Research indicates that folic acid and soybean isoflavone combined supplementation can protect against neural tube closure defects in rodents induced by cyclophosphamide. This suggests the potential of isoflavones, possibly including sotetsuflavone, in neuroprotection and in the treatment of neural disorders (Zhao et al., 2010).

Antimicrobial Activity

Flavonoids like sotetsuflavone have demonstrated antimicrobial activity. They are effective against a range of microorganisms, including bacteria, fungi, and viruses. This class of compounds has been shown to possess synergy with existing chemotherapeutics and offers novel leads for the development of antimicrobial agents (Cushnie & Lamb, 2005).

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVLHZEBAXHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103517
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotetsuflavone

CAS RN

2608-21-1
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2608-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotetsuflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTETSUFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
S Wang, X Xu, Y Hu, T Lei, T Liu - Frontiers in Pharmacology, 2019 - frontiersin.org
… that sotetsuflavone could induce autophagy which in turn can play a cytoprotective effect on apoptosis in NSCLC. Sotetsuflavone-… Our in vivo study demonstrated that sotetsuflavone …
Number of citations: 27 www.frontiersin.org
S Wang, Y Hu, Y Yan, Z Cheng, T Liu - BMC Complementary and …, 2018 - Springer
… that sotetsuflavone had … sotetsuflavone could effectively inhibit the G0/G1 cycle progression, and then induce the endogenous apoptosis pathway. Our results show that sotetsuflavone …
Number of citations: 35 link.springer.com
S Wang, Y Yan, Z Cheng, Y Hu, T Liu - Cell Death Discovery, 2018 - nature.com
… potential of sotetsuflavone in vitro. Our data demonstrated that sotetsuflavone inhibits … role in the anti-metastatic effect of sotetsuflavone in non-small-cell lung cancer A549 cells. …
Number of citations: 87 www.nature.com
N Kawano, M Yamada - Journal of the American Chemical …, 1960 - ACS Publications
… This degradative evidence leads to the assignment of structure IV for sotetsuflavone. Therefore, a ketoflavone obtained by the hydrolysis of sotetsuflavone must be represented by …
Number of citations: 6 pubs.acs.org
ZK Cheng, SH Wang, YL Hu, Y Yan, TX Liu - TMR Cancer, 2018 - tmrjournals.com
… The results showed that sotetsuflavone could inhibit the expression of TGF-β, which is … of sotetsuflavone on STAT3 and β-catenin expression. Results showed that sotetsuflavone could …
Number of citations: 0 www.tmrjournals.com
S Ge, Y Yang, L Zuo, X Song, H Wen, Z Geng… - European Journal of …, 2023 - Elsevier
Objectives Intestinal inflammation and intestinal barrier dysfunction are two important pathological changes in Crohn's disease (CD). Sotetsuflavone (SF) is a natural monomeric herbal …
Number of citations: 1 www.sciencedirect.com
SH Li, HJ Zhang, XM Niu, P Yao, HD Sun… - Journal of natural …, 2003 - ACS Publications
… The occurrence of the biflavonoid sotetsuflavone (4) in both A. yunnanensis and T. … 500 g) column eluting with CHCl 3 −i-PrOH to afford sotetsuflavone (4, 20 mg) and a mixture (120 mg) …
Number of citations: 71 pubs.acs.org
T Kariyone - Yakugaku Zasshi, 1958 - cir.nii.ac.jp
… and relation between ginkgetin, kayaflavone, sciadopitysin, and sotetsuflavone | CiNii Research … and relation between ginkgetin, kayaflavone, sciadopitysin, and sotetsuflavone …
Number of citations: 12 cir.nii.ac.jp
TTT Hang, DTH Khanh, BT Tung - Vietnam Journal of Chemistry, 2022 - Wiley Online Library
… ‐CoV‐2 were: hinokiflavone, sotetsuflavone, mulberroside C, daphnoretin, morellic acid, digitoxin, and hypericin. Among them, sotetsuflavone is the most potent compound that inhibits …
Number of citations: 1 onlinelibrary.wiley.com
N Ilyas, M Ilyas, W Rahman, M Okigawa, N Kawano - Phytochemistry, 1978 - Elsevier
… that sotetsuflavone is a mixture, a major part of which is amentoflavone and related compounds [13] Another report on the isolation of sotetsuflavone … of the trivial name (sotetsuflavone) …
Number of citations: 28 www.sciencedirect.com

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